3-Hydroxymethyl xylitol

Description

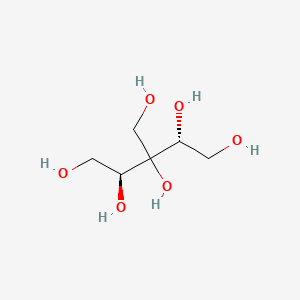

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

(2S,4R)-3-(hydroxymethyl)pentane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C6H14O6/c7-1-4(10)6(12,3-9)5(11)2-8/h4-5,7-12H,1-3H2/t4-,5+,6? |

InChI Key |

VIQLKPMMHCXYIW-XEAPYIEGSA-N |

Isomeric SMILES |

C([C@H](C(CO)([C@H](CO)O)O)O)O |

Canonical SMILES |

C(C(C(CO)(C(CO)O)O)O)O |

Synonyms |

3-HMX cpd 3-hydroxymethyl xylitol 3-hydroxymethylxylitol |

Origin of Product |

United States |

Isolation and Elucidation of Natural 3 Hydroxymethyl Xylitol

Isolation Methodologies from Biological Sources

The initial step in studying 3-Hydroxymethyl xylitol (B92547) involves its separation from the complex matrix of the plant's root. This process requires specific extraction and purification techniques to obtain the compound in a pure form suitable for analysis.

Extraction Techniques from Casearia esculenta Root

The isolation of 3-Hydroxymethyl xylitol begins with the extraction from the roots of Casearia esculenta. nih.govtandfonline.com While the specific solvent system and extraction conditions used for the initial extraction are not extensively detailed in the provided search results, it is a common practice in natural product chemistry to employ a series of solvents with increasing polarity to separate compounds based on their solubility. A general approach often involves initial extraction with a nonpolar solvent to remove lipids and other nonpolar constituents, followed by extraction with more polar solvents like ethanol (B145695) or methanol (B129727) to isolate more polar compounds such as polyols.

Further processing of the crude extract is necessary to isolate the active compound. This typically involves partitioning the extract between immiscible solvents to achieve a preliminary separation of components.

Purification Strategies for Natural this compound

Following the initial extraction, a multi-step purification process is employed to isolate this compound. Chromatographic techniques are central to this purification. The process as described in related syntheses, which often mimic purification of natural products, involves:

Silica (B1680970) Gel Column Chromatography : The crude extract is subjected to column chromatography using silica gel as the stationary phase. A gradient of solvents, such as a mixture of ethyl acetate (B1210297) and dichloromethane, is used to elute the compounds. amazonaws.com Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound.

High-Performance Liquid Chromatography (HPLC) : For final purification and to separate stereoisomers, High-Performance Liquid Chromatography (HPLC) is utilized. amazonaws.com Both normal phase and chiral HPLC may be employed. For instance, a mixture of isopropanol (B130326) and hexane (B92381) can be used as the mobile phase on a chiral column to separate different stereoisomers of the compound. amazonaws.com The purity of the isolated compound is confirmed by achieving a single, sharp peak in the chromatogram. academicjournals.org

Structural Elucidation and Revision of Naturally Occurring Compound

Once a pure sample of the compound was presumably isolated, its chemical structure was determined using various spectroscopic methods. Initial reports identified the compound as this compound. nih.govtandfonline.com However, subsequent research involving the total synthesis of the proposed structure and its stereoisomers led to a revision of the originally assigned structure. nih.govacs.org

Spectroscopic Analysis for Structural Determination

The molecular structure of the isolated compound was initially investigated using a combination of Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. academicjournals.org

FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of the compound isolated from Casearia esculenta showed characteristic absorption bands indicating the presence of specific functional groups. academicjournals.org

| Wavenumber (cm⁻¹) | Functional Group |

| 3369 | -OH (hydroxyl group) |

| 2942 | -CH, -CH₂ (alkane stretching) |

| 1455 | -CH (alkane bending) |

Table 1: FT-IR spectral data for the compound isolated from Casearia esculenta, indicating the presence of hydroxyl and alkane functional groups. academicjournals.org

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra were recorded for the isolated compound. academicjournals.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their neighboring environments.

| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |

| 3.5 | doublet | 6.78 | -CH₂-CHOH |

| 3.8 | triplet | 6.32 | 2H, CHOH |

Table 2: ¹H NMR spectral data for the compound isolated from Casearia esculenta. academicjournals.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the different types of carbon atoms in the molecule.

| Chemical Shift (δ/ppm) | Assignment |

| 63 | CH₂OH |

| 70 | CHOH |

| 70.8 | CHOH |

Table 3: ¹³C NMR spectral data for the compound isolated from Casearia esculenta. academicjournals.org

A later synthesis of 3-(Hydroxymethyl)xylitol and its stereoisomers revealed that the NMR data for the synthetic compounds did not match the data published for the natural product. nih.gov Reanalysis of the original published spectroscopic data led to a correction of the structure of the natural product. nih.govacs.org The synthesis of the four possible stereoisomers of 3-(hydroxymethyl)pentitol and comparison of their NMR spectra with the reported data for the natural isolate were crucial in this structural revision. amazonaws.comnih.gov

Mass Spectrometry (MS)

The initial characterization of the compound isolated from the root of Casearia esculenta involved several spectroscopic techniques, including mass spectrometry. academicjournals.org The purpose of mass spectrometry in this context was to determine the molecular weight and gain insights into the molecule's fragmentation pattern, which aids in structural elucidation.

The mass spectrum showed a molecular ion peak [M]+ at a mass-to-charge ratio (m/z) of 182. academicjournals.org This molecular ion is consistent with the proposed molecular formula of C₆H₁₄O₆. acs.org Further analysis of the spectrum revealed several fragment ions. academicjournals.org

Detailed Research Findings: The fragmentation pattern provided clues about the compound's structure. The key fragments observed in the mass spectrum are detailed in the table below.

| Ion | m/z (Mass-to-Charge Ratio) |

| [M]+ | 182 |

| [M+1]+ | 183 |

| Fragment 1 | 133 |

| Fragment 2 | 115 |

| Fragment 3 | 103 |

| Fragment 4 | 85 |

| Data sourced from Chandramohan et al., 2009. academicjournals.org |

These fragments were initially interpreted as being consistent with the structure of this compound. However, subsequent research would call this interpretation into question.

Reassessment and Correction of Published Structural Data

A pivotal 2013 study by Wang, Paddon-Row, and Sherburn undertook the first-ever synthesis of 3-(Hydroxymethyl)xylitol and its three other potential stereoisomers. acs.orgnih.gov This work was critical for verifying the structure of the natural product reported to have been isolated from Casearia esculenta. acs.org The synthetic route involved a triple dihydroxylation of amazonaws.comdendralene. acs.org

Upon synthesizing the four possible stereoisomers—a chiral pair of enantiomers and two meso compounds—the researchers compared their nuclear magnetic resonance (NMR) spectra with the published data for the natural isolate. acs.orgamazonaws.com The comparison revealed a significant discrepancy; the spectroscopic data for the natural product did not match any of the synthesized isomeric 3-(hydroxymethyl)pentitols. acs.orgacs.orgnih.gov

Stereochemical Considerations of Natural Isolates

The stereochemistry of 3-hydroxymethyl-substituted pentitols is complex. Xylitol itself is an achiral, meso compound. wikipedia.orgreddit.com The introduction of a hydroxymethyl group at the C3 position creates new stereogenic centers. This results in four possible stereoisomers in total: one pair of chiral enantiomers and two distinct meso (achiral) compounds. acs.orgamazonaws.com

The research that led to the structural correction was founded on these stereochemical principles. By synthesizing all possible stereoisomers, the researchers could definitively test whether the natural isolate corresponded to any of them. acs.orgacs.org The lack of a match between the spectral data of the natural product and any of the four synthesized 3-(hydroxymethyl)pentitol stereoisomers was the key evidence proving the initial structural assignment was incorrect. acs.org

Ultimately, the reassignment of the structure to galactitol resolves the stereochemical question of the natural isolate. amazonaws.com Galactitol is a meso compound due to a plane of symmetry within the molecule, making it achiral. Therefore, the stereochemical consideration of the actual natural product from Casearia esculenta is that of galactitol, not the more complex isomeric mixture possible for a 3-hydroxymethyl-substituted pentitol (B7790432). amazonaws.com

Synthetic Methodologies for 3 Hydroxymethyl Xylitol and Its Stereoisomers

Chemical Synthesis Approaches

The primary route for the de novo synthesis of 3-Hydroxymethyl xylitol (B92547) involves the sophisticated oxidation of a specific hydrocarbon precursor. nih.govacs.org This approach allows for the construction of the complex polyol structure from a simple, acyclic starting material.

The inaugural synthesis of 3-(Hydroxymethyl)xylitol and its three stereoisomers was accomplished through a triple dihydroxylation reaction. nih.govacs.org This process involves the simultaneous addition of six hydroxyl (-OH) groups across the three double bonds of a precursor molecule. The reaction is performed on the simplest cross-conjugated hydrocarbon, amazonaws.comdendralene. acs.org

The exhaustive dihydroxylation was carried out using a catalytic amount of potassium osmate dihydrate (K₂OsO₂(OH)₄) with N-methylmorpholine N-oxide (NMO) as the co-oxidant. amazonaws.com The reaction proceeds over several days at room temperature to yield a mixture of the four possible stereoisomeric hexa-ols. amazonaws.com This method stands as a powerful strategy for the rapid assembly of polyol frameworks from simple alkenes. nih.gov

The choice of amazonaws.comdendralene (2-vinylbuta-1,3-diene) as the starting material is crucial to the synthesis. nih.gov Dendralenes are acyclic, cross-conjugated polyenes that serve as valuable precursors for creating molecular complexity. wikipedia.org The triple dihydroxylation of amazonaws.comdendralene's three carbon-carbon double bonds directly establishes the required C₆O₆ hexa-ol framework of 3-Hydroxymethyl xylitol. nih.govamazonaws.com This approach represents an efficient and novel strategy for constructing such branched polyols, which would otherwise require more lengthy synthetic sequences. acs.org

The triple dihydroxylation of the achiral amazonaws.comdendralene molecule necessarily produces a mixture of stereoisomers. This mixture consists of two meso compounds (achiral) and one pair of chiral enantiomers. amazonaws.com The primary challenge following the synthesis is the effective separation and resolution of these individual isomers to allow for their distinct characterization. nih.govamazonaws.com To facilitate this separation, the crude mixture of hexa-ols is first converted to the corresponding penta-acetoxy derivatives via acetylation. amazonaws.com

Chiral HPLC is a powerful technique for separating enantiomers and is employed as the first step in resolving the acetylated product mixture. amazonaws.comrsc.org The mixture of the four penta-acetoxy stereoisomers is subjected to preparative chiral HPLC, which successfully separates one of the chiral enantiomers and one of the meso-compounds into pure fractions. amazonaws.com The other chiral enantiomer and the second meso-compound typically co-elute as a mixed fraction under these initial conditions. amazonaws.com

Table 1: Chiral HPLC Conditions for Initial Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | AS-H semi-preparative | amazonaws.com |

| Eluent | 20:80 isopropanol (B130326):hexane (B92381) | amazonaws.com |

| Flow Rate | 4 mL/min | amazonaws.com |

| Fractions Obtained | 1. Pure chiral enantiomer (Rt = 6.9 min) 2. Mixed fraction (Rt = 8.4 min) 3. Pure meso-compound (Rt = 11.11 min) | amazonaws.com |

To resolve the mixed fraction obtained from the initial chiral HPLC separation, a different chromatographic technique is required. amazonaws.com Normal phase HPLC, which separates compounds based on polarity, is utilized for this second step. phenomenex.comsepscience.com The mixed fraction, containing one chiral enantiomer and one meso-compound, is subjected to normal phase HPLC, which effectively separates the two remaining pure isomers. amazonaws.com This two-step HPLC strategy allows for the successful isolation of all four stereoisomers. amazonaws.com

Table 2: Normal Phase HPLC Conditions for Mixed Fraction Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | Phenomenex Luna 5 µm silica (B1680970) | amazonaws.com |

| Eluent | 5:95 isopropanol:hexane | amazonaws.com |

| Flow Rate | 20 mL/min | amazonaws.com |

| Fractions Obtained | 1. Pure chiral enantiomer (Rt = 8.7 min) 2. Pure meso-compound (Rt = 10.5 min) | amazonaws.com |

Strategies for Stereoisomer Synthesis and Separation

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

Enzymatic and Biotechnological Synthesis Routes (Potential and Research Directions)

While a specific, targeted enzymatic or biotechnological pathway for the production of this compound has not yet been established, the extensive research into xylitol biosynthesis offers significant potential and clear research directions. researchgate.net The biotechnological production of xylitol is a well-documented process, typically involving the fermentation of xylose using various microorganisms, particularly yeasts of the Candida genus. nih.govscielo.br These processes rely on the enzyme xylose reductase to convert xylose to xylitol. encyclopedia.pub

The advantages of biotechnological routes, such as mild reaction conditions and high selectivity, make them an attractive alternative to chemical synthesis. mdpi.com Research into the enzymatic synthesis of other xylitol derivatives, such as xylitol monoferulate produced via lipase-mediated esterification, demonstrates the feasibility of using enzymes to modify the xylitol backbone. mdpi.com

Future research could, therefore, focus on two potential strategies:

Engineered Metabolic Pathways: Genetically engineering microorganisms to create a novel metabolic pathway capable of producing a C₆ branched-chain sugar precursor, which could then be converted to this compound.

Biocatalytic Conversion: Developing a specific enzyme or a multi-enzyme cascade capable of directly functionalizing xylitol at the C3 position. This could involve identifying or engineering a novel hydroxylase that can act on the xylitol substrate.

These approaches leverage the principles of established xylitol biotechnology and apply them toward the synthesis of this more complex, branched-chain analogue. researchgate.net

Considerations for Xylose and Glucose as Substrates

The biotechnological production of polyols, including branched-chain variants like this compound, is heavily influenced by the choice of carbon substrate. Xylose and glucose, derived from lignocellulosic biomass, are the most common substrates considered for these bioprocesses. frontiersin.org The efficiency of their conversion is dependent on the metabolic capabilities of the production organism and the specific process conditions.

Xylose as a Primary Substrate

Xylose is the natural precursor for the biosynthesis of xylitol and related pentitols. In many microorganisms, particularly yeasts like Candida species, xylose is converted to xylitol in a single reductive step catalyzed by the enzyme xylose reductase (XR). frontiersin.orgrsc.org This reaction is a key intermediate step in the natural xylose assimilation pathway of these organisms. rsc.org

Key considerations for using xylose include:

Direct Conversion: Xylose serves as the direct building block for the xylitol backbone. This direct pathway is advantageous for achieving high theoretical yields. The production of this compound would conceptually involve the enzymatic modification of a xylose-derived intermediate.

Source Availability: Xylose is a major component of hemicellulose, which constitutes a significant fraction of abundant and renewable lignocellulosic biomass such as agricultural residues and wood. frontiersin.org

Cofactor Dependence: The reduction of xylose to xylitol is typically dependent on the cofactors NADH or NADPH. encyclopedia.pub The regeneration and availability of these cofactors within the cell are critical for high productivity and can be a metabolic bottleneck. rsc.org

Microbial Utilization: While many yeasts and some bacteria can naturally metabolize xylose, the efficiency varies. rsc.org Industrial workhorse organisms like Saccharomyces cerevisiae often require genetic engineering to utilize xylose effectively. uminho.pt

Glucose as a Co-substrate

Glucose is the most readily metabolized sugar for most industrial microorganisms. While not a direct precursor for a five-carbon polyol like xylitol, it plays a crucial role as a co-substrate in fermentation processes.

Key considerations for using glucose include:

Energy and Growth: Glucose is often used to support cell growth and provide the necessary energy (in the form of ATP) and reducing power (NAD(P)H) for the bioconversion of xylose. An ideal strategy involves using glucose for the initial growth phase, followed by the utilization of xylose for product formation. researchgate.net

Byproduct Formation: In many organisms, glucose metabolism is strongly linked to the production of byproducts like ethanol (B145695), especially under anaerobic or oxygen-limited conditions. uminho.pt This diverts carbon away from the desired polyol product.

Indirect Production Routes: It is theoretically possible to produce pentitols from glucose through multi-step enzymatic conversions. For instance, early studies demonstrated a three-step process to produce xylitol from glucose by converting it first to D-arabitol, then to D-xylulose, and finally to xylitol using different microorganisms for each step. frontiersin.org However, such multi-step processes are generally complex and result in lower yields. frontiersin.org

The following table summarizes the primary roles and challenges associated with using xylose and glucose as substrates for pentitol (B7790432) production.

| Substrate | Primary Role in Pentitol Synthesis | Key Considerations & Challenges |

| Xylose | Direct precursor for the C5 backbone. | - Cofactor (NADPH/NADH) availability can be a limiting factor. rsc.orgencyclopedia.pub- Efficiency of utilization varies greatly among microorganisms. rsc.org- Lignocellulosic hydrolysates containing xylose often have inhibitors. nih.gov |

| Glucose | Energy source for cell growth and cofactor regeneration. | - Can cause carbon catabolite repression, inhibiting xylose metabolism. researchgate.net- Often leads to the formation of undesired byproducts like ethanol. uminho.pt- Indirect conversion pathways are typically complex and low-yielding. frontiersin.org |

Metabolic Engineering Strategies for Related Polyol Production

To overcome the natural limitations of microbial hosts and to enhance the production of specific polyols like xylitol, and by extension branched-chain derivatives such as this compound, various metabolic engineering strategies are employed. These strategies aim to redirect cellular resources and carbon flux toward the synthesis of the target molecule.

Enhancing the Biosynthetic Pathway

A primary strategy is to increase the activity of the key enzymes in the production pathway.

Overexpression of Xylose Reductase (XR): The enzyme xylose reductase (XR) is central to xylitol production from xylose. frontiersin.org Overexpressing the gene encoding XR (such as xyl1) from potent xylitol-producing organisms like Candida tropicalis or Neurospora crassa in a robust industrial host like Saccharomyces cerevisiae or Kluyveromyces marxianus has been shown to significantly boost xylitol yields. frontiersin.org For a branched-chain polyol, this would involve identifying and overexpressing the specific enzymes responsible for both the reduction and the addition of the hydroxymethyl group.

Optimizing Cofactor Availability

The balance of intracellular cofactors NADPH and NADH is critical for the efficiency of reductase enzymes.

Altering Cofactor Specificity: Xylose reductases can have different specificities for NADPH and NADH. rsc.org Engineering the XR enzyme to prefer NADH over NADPH can link xylitol production more directly to the main glycolytic pathway, which primarily generates NADH, potentially improving yields and reducing metabolic burden. rsc.org

Introducing Cofactor Regenerating Pathways: Strategies such as introducing a transhydrogenase-like shunt can increase the intracellular supply of NADPH, which is often the preferred cofactor for biosynthetic reductions. oup.com

Blocking Competing Pathways

To maximize the carbon flux towards the desired polyol, pathways that lead to the formation of unwanted byproducts are often disrupted.

Deletion of Xylitol Dehydrogenase (XDH): In natural xylose metabolism, xylitol is an intermediate that is further oxidized to xylulose by xylitol dehydrogenase (XDH). rsc.org Deleting the gene for XDH prevents the consumption of xylitol, causing it to accumulate and be secreted from the cell. frontiersin.org

Minimizing Byproduct Formation: In S. cerevisiae, a significant portion of the carbon from sugar metabolism is directed towards ethanol production. Deleting genes involved in ethanol synthesis, such as those for pyruvate (B1213749) decarboxylase (PDC), can redirect pyruvate towards other pathways. uminho.pt Similarly, disrupting pathways for other byproducts like acetate (B1210297) or those leading to branched-chain amino acids can improve the precursor supply for branched-chain polyol synthesis. oup.comasm.org

Improving Substrate Uptake and Utilization

Efficient transport of the substrate into the cell is the first step in any bioprocess.

Transporter Engineering: The efficiency of xylose uptake can be a bottleneck. Engineering S. cerevisiae to express efficient xylose transporters, such as the galactose permease GAL2 variant (Gal2-N376F), can enhance xylose consumption and subsequent conversion to xylitol. frontiersin.org

The table below summarizes key metabolic engineering strategies and their application in the production of polyols.

| Strategy | Target | Mechanism | Example Application |

| Pathway Enhancement | Increased Product Synthesis | Overexpression of key biosynthetic enzymes. | Co-overexpression of xylose reductases from C. tropicalis and N. crassa in K. marxianus to boost xylitol production. frontiersin.org |

| Cofactor Engineering | Improved Redox Balance | Altering enzyme cofactor specificity (e.g., from NADPH to NADH) or introducing cofactor regeneration systems. | Engineering a transhydrogenase-like shunt in S. cerevisiae to increase NADPH supply for isobutanol production. oup.com |

| Blocking Competing Pathways | Redirecting Carbon Flux | Deletion of genes for enzymes that convert the desired product or its precursors into byproducts. | Deletion of the xylitol dehydrogenase gene (xyl2) in K. marxianus to force xylitol accumulation. frontiersin.org |

| Improving Substrate Uptake | Enhanced Substrate Availability | Overexpression of efficient sugar transporters. | Expression of an engineered galactose/xylose facilitator (Gal2-N376F) in S. cerevisiae to improve xylose uptake. frontiersin.org |

| Host Engineering | Robust Production Platform | Utilizing robust industrial microorganisms and adapting them for specific process conditions. | Engineering E. coli or Pichia pastoris for the production of branched-chain fatty acid esters, demonstrating the potential for complex branched-molecule synthesis. d-nb.info |

Advanced Analytical Characterization of 3 Hydroxymethyl Xylitol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 3-Hydroxymethyl xylitol (B92547) from complex mixtures and for its quantitative determination. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of polyols like 3-Hydroxymethyl xylitol. creative-proteomics.comcreative-proteomics.com This method combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry, allowing for precise quantification even at low concentrations. nih.govwaters.com

For the analysis of polar compounds such as this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode. creative-proteomics.com HILIC columns effectively retain and separate highly polar analytes that show little or no retention on traditional reversed-phase columns. The mobile phase typically consists of a high percentage of an organic solvent (e.g., acetonitrile) with a smaller amount of aqueous buffer.

A study on the simultaneous analysis of nine sugar alcohols developed an LC-MS/MS method that could be adapted for this compound. coresta.org The method utilized an amino-based column with a gradient elution of ammonium (B1175870) acetate (B1210297) in water and acetonitrile. coresta.org Detection by mass spectrometry is typically achieved using electrospray ionization (ESI) in negative ion mode, where polyols can form adducts with acetate, or deprotonated molecules. coresta.org Multiple Reaction Monitoring (MRM) is then used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition. waters.com

| Parameter | Condition |

|---|---|

| LC Column | HILIC or Amino-based column (e.g., Imtakt Unison UK-Amino) coresta.org |

| Mobile Phase A | 10 mM Ammonium Acetate in Water coresta.org |

| Mobile Phase B | Acetonitrile coresta.org |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative coresta.org |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+CH3COO]- or [M-H]- coresta.org |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. ntnu.no However, due to the low volatility of polyols like this compound, a derivatization step is essential prior to analysis. nih.govmdpi.commdpi.com Derivatization increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. mdpi.com

The most common derivatization method for polyols is silylation, which involves replacing the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. mdpi.comnih.gov The derivatized sample is then injected into the GC-MS system.

Separation is typically achieved on a non-polar or medium-polarity capillary column. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern provides a characteristic fingerprint for the derivatized this compound, allowing for its identification and quantification. nih.govnih.gov

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA or MSTFA mdpi.comnih.gov |

| GC Column | Non-polar (e.g., HP-5ms) or mid-polarity capillary column |

| Injection Mode | Split or Splitless |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial temperature around 100°C, ramped to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Scan or Selected Ion Monitoring (SIM) |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly effective method for the direct analysis of carbohydrates, including polyols, without the need for derivatization. d-nb.infothermofisher.com In a high pH environment (typically using a sodium hydroxide (B78521) eluent), the hydroxyl groups of carbohydrates can be ionized, allowing them to be separated on a strong anion-exchange column. d-nb.infomdpi.com

The Dionex CarboPac™ series of columns are specifically designed for this purpose and offer excellent resolution of various sugars and sugar alcohols. thermofisher.commdpi.com The separation is based on the different pKa values of the hydroxyl groups, which dictates the extent of their interaction with the stationary phase. d-nb.info

Pulsed Amperometric Detection (PAD) provides sensitive and selective detection of carbohydrates by measuring the current generated from their oxidation on a gold electrode surface. d-nb.infolcms.cz A repeating sequence of potentials is applied to the electrode to perform the detection and to clean and reactivate the electrode surface, ensuring a stable response. thermofisher.com

| Parameter | Condition |

|---|---|

| Column | Dionex CarboPac™ PA1, PA10, or PA200 mdpi.com |

| Eluent | Sodium Hydroxide (e.g., 100 mM) with a possible Sodium Acetate gradient thermofisher.commdpi.com |

| Flow Rate | 1.0 mL/min mdpi.com |

| Detection | Pulsed Amperometric Detection (PAD) with a gold working electrode lcms.cz |

| Waveform | Standard carbohydrate waveform |

Ion chromatography (IC) is a versatile technique for the separation and determination of ionic species. chromatographytoday.com For carbohydrate analysis, IC is often performed in the anion-exchange mode, as described in the HPAE-PAD section. d-nb.infomdpi.com The separation mechanism relies on the weak acidic nature of the hydroxyl groups of sugars and polyols at high pH, which allows them to be separated as anions on a positively charged stationary phase. d-nb.info

The choice of column and eluent composition is critical for achieving the desired separation. mdpi.com Columns with quaternary ammonium functional groups are commonly used. The eluent is typically a strong base, such as sodium hydroxide, which facilitates the ionization of the analytes. mdpi.com For complex mixtures, a gradient elution with increasing concentrations of a salt like sodium acetate may be employed to elute more strongly retained components. mdpi.com Detection is most commonly achieved by pulsed amperometry (PAD), as it offers high sensitivity and selectivity for carbohydrates. d-nb.info

| Parameter | Condition |

|---|---|

| Chromatography Mode | Anion-Exchange d-nb.info |

| Stationary Phase | Polymer-based with quaternary ammonium functional groups d-nb.info |

| Eluent | Alkaline solution (e.g., Sodium Hydroxide) mdpi.com |

| Detection | Pulsed Amperometric Detection (PAD) d-nb.info |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule. mdpi.comnih.gov

A study on the synthesis and structure revision of this compound provided detailed NMR data. amazonaws.com The ¹H NMR spectrum provides information on the chemical environment of each proton, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. Advanced pulse sequences are then used to build the molecular framework.

Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH), revealing the H-C-C-H spin systems within the molecule. organicchemistrydata.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton signal to its attached carbon. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, providing information about the three-dimensional structure and stereochemistry of the molecule. organicchemistrydata.org

By combining the information from these experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1/C5 | 3.71 (d, J = 11.7 Hz), 3.63 (d, J = 11.7 Hz) | 65.9 |

| C2/C4 | 3.78 (dd, J = 7.3, 3.4 Hz) | 72.2 |

| C3 | - | 47.8 |

| C1' | 3.58 (s) | 66.8 |

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel or isolated compounds. For this compound, HRMS provides definitive verification of its molecular formula by measuring the mass-to-charge ratio (m/z) of its ions with extremely high accuracy.

Research on this compound has utilized advanced HRMS techniques to confirm its structure. researchgate.netamazonaws.com Techniques such as Electrospray Ionization (ESI) coupled with high-resolution analyzers like the Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR-MS) are employed. researchgate.netamazonaws.com These methods can determine the mass of a molecule with precision in the range of parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

In the analysis of this compound, the experimentally measured monoisotopic mass is compared against the theoretically calculated mass for the proposed formula, C₆H₁₄O₆. The close correlation between the observed and theoretical mass serves as conclusive evidence for the assigned molecular formula, a critical step in its structural elucidation. amazonaws.com

Thermal Analysis Methods in Polyol Research (General Relevance)

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. In the field of polyol research, these methods are crucial for characterizing the thermal behavior and stability of compounds like this compound and its parent compound, xylitol. akjournals.comlsu.edu Techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) provide vital data on melting points, decomposition temperatures, and phase transitions, which are essential for applications in various industries. akjournals.commdpi.com

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This analysis provides information about the thermal stability and composition of polyols. The resulting data is typically plotted as mass versus temperature, with mass loss indicating decomposition, oxidation, or dehydration events. mdpi.comresearchgate.net The onset temperature of decomposition is a key parameter derived from TGA, indicating the upper limit of a material's thermal stability. mdpi.com

Differential Thermal Analysis (DTA) works in tandem with TGA or as a standalone technique. It measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. akjournals.comnih.gov This difference reveals whether a physical or chemical change is endothermic (heat-absorbing, e.g., melting) or exothermic (heat-releasing, e.g., oxidation). akjournals.comnih.gov For polyols, DTA curves show endothermic peaks corresponding to melting and boiling/decomposition. akjournals.com

Simultaneous TGA-DTA analysis is particularly powerful as it directly correlates mass loss events (from TGA) with their corresponding energetic processes (from DTA). mdpi.comnih.gov For instance, a study on various hexitols and pentitols showed that these polyols are generally stable up to 200–250°C. akjournals.com Above this range, endothermic effects on the DTA curve, accompanied by significant weight loss on the TGA curve, signify decomposition and boiling. akjournals.com

| Polyol | Decomposition Onset (°C) | Primary Thermal Event | Oxidation of Residue (°C) |

|---|---|---|---|

| D-mannitol | 240 | Endothermic | 550 |

| Dulcitol | 250 | Endothermic | 400 |

| D-sorbitol | 200 | Endothermic | 440 |

| Xylitol | 230 | Exothermic (initial) | N/A |

| L-arabitol | 205 | Exothermic (initial) | N/A |

Differential Scanning Calorimetry (DSC) and Modulated DSC (MDSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. tandfonline.com It is highly effective for determining the temperatures and enthalpies of phase transitions in polyols, such as melting (Tm), crystallization (Tc), and glass transitions (Tg). mdpi.comtandfonline.com The ability to characterize these transitions is vital, as the physical state of a polyol dictates its properties and applications. news-medical.net DSC has been widely used to study the thermal stability of proteins in the presence of polyols and to analyze moisture content in polyol systems. news-medical.netpudaily.com

Modulated DSC (MDSC) is an enhancement of conventional DSC that superimposes a sinusoidal temperature modulation on the traditional linear heating ramp. mdpi.comresearchgate.net This advanced technique allows the total heat flow signal to be separated into two components: the reversible heat flow and the non-reversible heat flow. mdpi.com

Reversible Heat Flow: This signal is related to changes in heat capacity and is used to measure glass transitions and other reversible phenomena with greater accuracy. mdpi.com

Non-Reversible Heat Flow: This signal corresponds to kinetic events like crystallization, decomposition, and melting. mdpi.com

The key advantage of MDSC is its ability to deconvolute complex thermal events that may overlap in a standard DSC scan. researchgate.netbohrium.com This is particularly relevant for polyols, which can exhibit subtle or concurrent transitions such as a glass transition immediately followed by devitrification (crystallization from a glassy state). mdpi.comnih.gov MDSC offers improved sensitivity and resolution, making it a superior tool for the detailed characterization of the complex thermal behavior of polyols. mdpi.commdpi.com

| Polyol | Glass Transition (Tg) (K) | Crystallization (Tc) (K) | Melting (Tm) (K) |

|---|---|---|---|

| Glycerol (B35011) | 191 | N/A | N/A |

| Ethylene Glycol | 154 | 175 | 255 |

| Propylene Glycol | 167 | N/A | N/A |

Biochemical and Metabolic Research on 3 Hydroxymethyl Xylitol

Investigation of Biochemical Pathways Influenced by 3-Hydroxymethyl Xylitol (B92547)

Studies have shown that 3-Hydroxymethyl xylitol significantly impacts biochemical pathways, particularly those related to glycoprotein (B1211001) metabolism. This has been observed in preclinical models, where the administration of 3-HMX has led to the normalization of glycoprotein components that are often altered in metabolic disorders. nih.govtandfonline.com

Modulation of Glycoprotein Metabolism

Research indicates that this compound plays a role in modulating glycoprotein metabolism. nih.govtandfonline.com In studies involving diabetic rat models, the administration of 3-HMX was found to reverse the elevated levels of key glycoprotein components, suggesting a regulatory effect on their metabolic pathways. nih.govtandfonline.comnih.gov This modulation is considered beneficial in conditions where glycoprotein metabolism is dysregulated. nih.gov

Impact on Specific Glycoprotein Components (e.g., Sialic Acid, Hexose, Hexosamine, Fucose)

The influence of this compound extends to specific components of glycoproteins, including sialic acid, hexose, hexosamine, and fucose. nih.govtandfonline.com In diabetic rats, there were significant increases in the levels of hexose, hexosamine, and fucose in the liver and kidney, as well as elevated levels of sialic acid in the plasma and liver. nih.govtandfonline.com Treatment with 3-HMX was observed to bring these levels back towards normal. nih.govtandfonline.com

For instance, one study reported that in diabetic rats, the levels of plasma sialic acid, hexose, and hexosamine were significantly elevated. nih.govtandfonline.com Following treatment with 3-HMX, these levels showed a significant reversal towards the control group's values. nih.govtandfonline.com Similarly, in the liver and kidney tissues of diabetic rats, the levels of hexose, hexosamine, and fucose were found to be markedly increased, and treatment with 3-HMX helped in lowering these back to near-normal levels. nih.govtandfonline.com

Table 1: Effect of this compound on Plasma Glycoprotein Components in Experimental Rats

| Group | Sialic Acid (mg/dL) | Hexose (mg/dL) | Hexosamine (mg/dL) |

|---|---|---|---|

| Normal Control | 65.14 ± 4.92 | 118.25 ± 9.01 | 75.43 ± 5.76 |

| Diabetic Control | 89.27 ± 6.81 | 165.43 ± 12.62 | 110.18 ± 8.41 |

| Diabetic + 3-HMX | 70.12 ± 5.34 | 129.81 ± 9.91 | 83.25 ± 6.35 |

| Diabetic + Glibenclamide | 68.45 ± 5.21 | 125.17 ± 9.55 | 80.19 ± 6.11 |

Values are expressed as mean ± SD for six rats. Data sourced from studies on streptozotocin-induced diabetic rats. tandfonline.com

Table 2: Effect of this compound on Liver and Kidney Glycoprotein Components in Experimental Rats

| Tissue | Group | Hexose (mg/g defatted tissue) | Hexosamine (mg/g defatted tissue) | Fucose (mg/g defatted tissue) |

|---|---|---|---|---|

| Liver | Normal Control | 38.15 ± 2.91 | 10.28 ± 0.78 | 8.14 ± 0.62 |

| Diabetic Control | 55.29 ± 4.21 | 15.41 ± 1.17 | 12.39 ± 0.94 | |

| Diabetic + 3-HMX | 42.18 ± 3.21 | 11.82 ± 0.90 | 9.27 ± 0.71 | |

| Diabetic + Glibenclamide | 40.25 ± 3.07 | 11.15 ± 0.85 | 8.91 ± 0.68 | |

| Kidney | Normal Control | 35.27 ± 2.69 | 9.81 ± 0.75 | 7.82 ± 0.59 |

| Diabetic Control | 50.14 ± 3.82 | 14.25 ± 1.08 | 11.93 ± 0.91 | |

| Diabetic + 3-HMX | 39.43 ± 3.01 | 10.94 ± 0.83 | 8.86 ± 0.67 | |

| Diabetic + Glibenclamide | 37.19 ± 2.83 | 10.21 ± 0.78 | 8.15 ± 0.62 |

Values are expressed as mean ± SD for six rats. Data sourced from studies on streptozotocin-induced diabetic rats. tandfonline.com

Mechanisms of Biological Activity at a Molecular and Cellular Level

The biological activities of this compound are rooted in its molecular and cellular actions, particularly its influence on antioxidant defense systems.

Cellular Antioxidant Defense Mechanisms

This compound has been shown to possess antioxidant properties, contributing to cellular defense against oxidative stress. researchgate.netresearchgate.net Studies indicate that it can mitigate the damaging effects of reactive oxygen species on cellular components. researchgate.net

Research has demonstrated that this compound can significantly influence lipid peroxidation. researchgate.netresearchgate.net In diabetic rats, which exhibit elevated levels of lipid peroxidation markers like thiobarbituric acid reactive substances (TBARS) and hydroperoxides, treatment with 3-HMX led to a notable reduction in these markers in the plasma, erythrocytes, and liver. researchgate.net This suggests that 3-HMX helps in protecting cell membranes from oxidative damage. researchgate.net

This compound also plays a role in regulating non-enzymatic antioxidants. researchgate.net In streptozotocin-induced diabetic rats, a significant decrease in the levels of non-enzymatic antioxidants such as Vitamin C, Vitamin E, and reduced glutathione (B108866) was observed in the plasma, erythrocytes, and liver. researchgate.net The administration of 3-HMX was found to cause a significant increase in the levels of these non-enzymatic antioxidants, thereby restoring the antioxidant status to near-normal levels. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Fucose |

| Glibenclamide |

| Glucose |

| Glutathione |

| Hexosamine |

| Hexose |

| Sialic Acid |

| Streptozotocin |

| Vitamin C |

| Vitamin E |

Modulation of Enzymatic Antioxidant Activities

Research indicates that this compound (3-HMX) plays a role in modulating the activities of key enzymatic antioxidants. researchgate.net In studies conducted on streptozotocin-induced diabetic rats, the administration of 3-HMX resulted in a significant increase in the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in both erythrocytes and the liver. researchgate.netresearchgate.net This effect suggests that 3-HMX possesses antioxidant properties capable of restoring depleted levels of these enzymes, which are often observed in states of oxidative stress. researchgate.net The restoration of these enzymatic activities helps in mitigating cellular damage by scavenging free radicals. researchgate.net

Table 1: Effect of this compound on Enzymatic Antioxidant Activity in Diabetic Rats Data derived from studies on streptozotocin-induced diabetic rats.

| Enzyme | Tissue | Observation with 3-HMX Treatment | Reference |

| Superoxide Dismutase (SOD) | Erythrocytes, Liver | Significant increase in activity compared to untreated diabetic group. | researchgate.netresearchgate.net |

| Catalase (CAT) | Erythrocytes, Liver | Significant increase in activity compared to untreated diabetic group. | researchgate.netresearchgate.net |

| Glutathione Peroxidase (GPx) | Erythrocytes, Liver | Significant increase in activity compared to untreated diabetic group. | researchgate.netresearchgate.net |

Effects on Protein Metabolism and Turnover Pathways

Table 2: Effect of this compound on Plasma Protein Levels in Diabetic Rats Data summarizes findings from studies on streptozotocin-induced diabetic rats.

| Protein Marker | Observation in Untreated Diabetic Rats | Observation after 3-HMX Treatment | Reference |

| Total Protein | Decreased levels | Levels restored to near normal. | academicjournals.orginternationalscholarsjournals.com |

| Albumin | Decreased levels | Levels restored to near normal. | academicjournals.orginternationalscholarsjournals.com |

| Globulin | Decreased levels | Levels restored to near normal. | academicjournals.orginternationalscholarsjournals.com |

| Albumin/Globulin Ratio | Altered ratio | Ratio restored to near normal. | academicjournals.orginternationalscholarsjournals.com |

Comparative Analysis with Xylitol Metabolic Pathways

The metabolism of this compound is best understood by comparing it to the well-documented pathways of xylitol. Xylitol, a five-carbon sugar alcohol, is metabolized primarily in the liver. mdpi.com In eukaryotes, the metabolic conversion of its precursor, xylose, into xylulose is a two-step process that serves as the foundation for its entry into central metabolic pathways. mdpi.comwikipedia.org

Xylose Reductase and Xylitol Dehydrogenase Roles

The metabolism of xylitol is initiated through the "Xylose Reductase-Xylitol Dehydrogenase" (XR-XDH) pathway. wikipedia.org

Xylose Reductase (XR): The first step involves the enzyme xylose reductase (EC 1.1.1.307), which reduces xylose to xylitol. mdpi.comwikipedia.org This reaction utilizes either NADH or NADPH as a cofactor. wikipedia.org

Xylitol Dehydrogenase (XDH): The second step is the oxidation of xylitol to D-xylulose. mdpi.comwikipedia.org This reaction is catalyzed by the NAD+-dependent enzyme xylitol dehydrogenase (EC 1.1.1.9). mdpi.com

The efficiency of xylitol metabolism and the potential for byproduct formation are influenced by the relative activities and cofactor preferences (NADPH/NADH for XR vs. NAD+ for XDH) of these two enzymes. nih.govresearchgate.net

Pentose (B10789219) Phosphate (B84403) Pathway Interconnections

The D-xylulose produced from the oxidation of xylitol serves as a direct link to the Pentose Phosphate Pathway (PPP). mdpi.comwikipedia.org

Phosphorylation: D-xylulose is phosphorylated by the enzyme xylulokinase (XK), using ATP, to form D-xylulose-5-phosphate. wikipedia.orgresearchgate.net

Entry into PPP: D-xylulose-5-phosphate is a key intermediate of the non-oxidative branch of the Pentose Phosphate Pathway. wikipedia.orgresearchgate.net Within the PPP, it can be converted into other intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which can then enter the glycolysis pathway for energy generation. mdpi.com

This interconnection highlights that the metabolism of xylitol is fully integrated with central carbohydrate metabolism, allowing for its use in both anabolic (e.g., nucleotide synthesis via ribose-5-phosphate) and catabolic processes. mdpi.com The NADPH required for the initial reduction of xylose to xylitol can be generated by the oxidative branch of the PPP, creating a metabolic cycle. researchgate.net

Derivatives and Analogues of 3 Hydroxymethyl Xylitol

Synthesis of Novel Derivatives and Analogues

The synthesis of 3-HMX itself, first achieved via a triple dihydroxylation of mdpi.comdendralene, also yielded its three possible stereoisomers, providing a foundational platform for creating diverse derivatives. nih.gov Beyond the parent molecule, researchers have focused on modifying the core xylitol (B92547) structure to produce novel analogues with varied functionalities.

A significant approach involves the synthesis of xylitan derivatives, which are anhydride (B1165640) forms of xylitol. Using a xylitan acetonide as a key intermediate, a series of novel compounds have been prepared through straightforward procedures. mdpi.com These include benzoate (B1203000) esters, arylsulfonate esters, and 1,2,3-triazole derivatives of xylitan. mdpi.com Another strategy involves the derivatization of the primary hydroxyl group of a protected xylitol, such as racemic 2,4:3,5-dimethylene xylitol. nih.gov This has been used to create mesylate, benzyl (B1604629) ether, and N-phenylurethane derivatives. nih.gov Furthermore, the synthesis of perfluoroalkylated xylitol ethers and esters has been explored to create novel surfactants with potential biomedical applications. acs.org

The table below summarizes a selection of synthesized xylitol analogues, showcasing the variety of chemical groups that can be introduced onto the xylitol framework.

| Derivative/Analogue Class | Specific Compound Example | Synthetic Approach | Reference |

|---|---|---|---|

| Arylsulfonate Ester | (±)-2-(4-Methylbenzenesulfonyl)-3,5-O-isopropylidene-1,4-xylitan | Reaction of xylitan acetonide with p-toluenesulfonyl chloride. | mdpi.com |

| Benzoate Ester | (±)-2-(4-Methylbenzoyl)-3,5-O-isopropylidene-1,4-xylitan | Reaction of xylitan acetonide with 4-methylbenzoyl chloride. | mdpi.com |

| 1,2,3-Triazole | (±)-2-[(1'-(4-Methoxyphenyl)-2-O-metil-1H-1,2,3-triazol]-3,5-O-isopropylidene-1,4-xylitan | Click chemistry involving a xylitan azide (B81097) intermediate. | mdpi.com |

| Mesylate | rac-1-O-Mesyl-2,4:3,5-di-O-methylenexylitol | Reaction of 2,4:3,5-dimethylene xylitol with mesyl chloride. | nih.gov |

| Benzyl Ether | rac-1-O-Benzyl-2,4:3,5-di-O-methylenexylitol | Reaction of 2,4:3,5-dimethylene xylitol with benzyl bromide. | nih.gov |

| N-Phenylurethane | rac-2,4:3,5-Di-O-methylene-1-O-(N-phenylcarbamoyl)xylitol | Reaction of 2,4:3,5-dimethylene xylitol with phenyl isocyanate. | nih.gov |

Structural Modifications and their Influence on Biochemical Interactions

Structural modifications to the xylitol backbone profoundly influence how these molecules interact with biological systems. While 3-HMX itself has been shown to have a beneficial effect on hepatic and renal functional markers and glycoprotein (B1211001) components in diabetic models, its analogues can exhibit entirely different biological activities. nih.govacademicjournals.org

The introduction of different functional groups can alter properties such as lipophilicity, which may enhance cell penetration and interaction with intracellular targets. mdpi.com For example, a series of synthesized xylitan derivatives were evaluated for their in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com Within this series, an arylsulfonate xylitan derivative containing a nitro group demonstrated the most potent activity, being slightly more effective than the reference drug benznidazole. mdpi.com This highlights how specific structural additions (the arylsulfonate and nitro groups) can confer a targeted biochemical effect (trypanocidal activity) not associated with the parent xylitol molecule.

Advanced Chemical Derivatization for Enhanced Research Utility

Chemical derivatization is a critical tool for improving the synthesis, purification, and analysis of 3-HMX and its analogues. In synthetic chemistry, derivatization is often used to protect reactive functional groups. During the synthesis of 3-HMX, for instance, an acetylation reaction is performed on the hexa-ol intermediate to produce a mixture of penta-acetoxy compounds. amazonaws.com This acetylation protects the hydroxyl groups, allowing for purification via chromatography. The protecting acetyl groups are later removed in a deacetylation step to yield the final pure compound. amazonaws.com

For analytical purposes, derivatization is employed to enhance the detection and separation of xylitol-related compounds in complex mixtures. Pre-column derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for the sensitive determination of xylo-oligosaccharides using reversed-phase HPLC with UV detection. researchgate.net This technique could be adapted for the quantitative analysis of 3-HMX and its metabolites. Similarly, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) is a mild chemical labeling technique for molecules with carboxyl groups, like the oxidized metabolites of xylitol, enabling sensitive analysis by LC-MS/MS. rsc.org These advanced derivatization methods are indispensable for pharmacokinetic studies and for quality control during production. researchgate.netmdpi.com

Biotechnological Production and Engineered Pathways for Polyols Broader Context with Implication for 3 Hmx

Microbial Fermentation Systems for Polyol Synthesis

Microbial fermentation is a cornerstone of biotechnological polyol production. Various microorganisms, including yeasts, bacteria, and filamentous fungi, are employed as cell factories to convert sugars into polyols. unison.mx These organisms can be naturally occurring producers or genetically engineered to enhance yields and create novel production pathways.

Yeasts are the most extensively studied and utilized microorganisms for xylitol (B92547) production. unison.mx Species within the genus Candida, such as C. guilliermondii and C. tropicalis, are recognized as excellent natural producers of xylitol from xylose. unison.mxnih.govscielo.br These yeasts can efficiently ferment xylose found in hemicellulosic hydrolysates derived from sources like sugarcane bagasse. unison.mxnih.gov For instance, Candida guilliermondii immobilized in Ca-alginate beads has been used in fluidized bed bioreactors to produce xylitol from sugarcane bagasse hydrolysate, achieving a yield of 0.58 g of xylitol per gram of xylose. nih.gov

Saccharomyces cerevisiae, the common baker's yeast, is another key player, particularly in glycerol (B35011) production, where it can be steered by osmotic stress or the addition of sulfites. researchgate.net While not a natural xylitol producer, its robust nature and well-understood genetics make it a prime candidate for metabolic engineering. celignis.com By introducing genes for enzymes like xylose reductase, S. cerevisiae can be engineered to produce xylitol. celignis.com

Other yeasts like Debaryomyces and Pichia also contribute to the landscape of polyol production. Debaryomyces nepalensis can produce significant amounts of xylitol (up to 72 g/L) and other polyols like glycerol and arabitol from glucose and xylose mixtures. nih.govijsar.in Various species of Pichia, Zygosaccharomyces, and Debaryomyces are known to produce arabitol, often as a response to environmental stress. ijsar.inresearchgate.net

Table 1: Polyol Production by Various Yeast Strains

| Yeast Strain | Substrate(s) | Primary Polyol Product(s) | Reported Titer/Yield |

| Candida guilliermondii | Sugarcane Bagasse Hydrolysate (Xylose) | Xylitol | 28.9 g/L; 0.58 g/g yield nih.gov |

| Saccharomyces cerevisiae | Glucose | Glycerol | 68.6% of theoretical yield (sulfite-steered) researchgate.net |

| Debaryomyces nepalensis | Glucose, Xylose | Xylitol, Glycerol, Arabitol | 72 ± 3 g/L Xylitol nih.gov |

| Debaryomyces sp. | Crude Glycerol | Arabitol, Mannitol | ~48 g/L Arabitol oup.com |

| Pichia species | Glucose | Arabitol | Up to 84 g/L ijsar.inresearchgate.net |

| Torulaspora delbrueckii | Grape Juice (Sugars) | D-arabitol, D-sorbitol, D-mannitol | Significant concentrations under wine fermentation oup.com |

Bacterial systems, particularly Escherichia coli and Corynebacterium glutamicum, serve as versatile platforms for metabolic engineering. nih.govmdpi.com While not typically natural polyol producers, their well-characterized genetics and rapid growth make them ideal for constructing novel biosynthetic pathways. mdpi.com

Corynebacterium glutamicum, a gram-positive soil bacterium, is an industrial workhorse for producing amino acids like L-glutamate and L-lysine. nih.gov Its metabolic capabilities have been expanded to produce a wide array of compounds. nih.gov Researchers have successfully engineered C. glutamicum to utilize alternative feedstocks like glycerol, a byproduct of biodiesel production, by introducing genes from E. coli. nih.gov This adaptability suggests its potential as a chassis for producing custom polyols like 3-HMX, provided the necessary enzymatic pathways are introduced.

Escherichia coli has also been engineered for the production of various biochemicals. mdpi.com For example, by expressing the L-lysine decarboxylase gene, E. coli pathways can be redirected to produce cadaverine, a polyamide monomer. mdpi.com Such strategies, involving the heterologous expression of one or more genes, could theoretically be applied to convert a common intermediate like xylitol into a functionalized derivative.

Filamentous fungi represent another important class of microorganisms for polyol synthesis. Aspergillus niger is known for its ability to produce organic acids and a variety of polyols, including xylitol, glycerol, erythritol, and mannitol. nih.govresearchgate.netwur.nl Polyol production in A. niger is highly dependent on environmental conditions, particularly oxygen availability. nih.govresearchgate.net Under oxygen-limited conditions, polyols can become the main metabolic products, accounting for up to 22% of the consumed carbon. nih.govresearchgate.net Mannitol production, for instance, is a key route for reoxidizing excess NADH that accumulates during oxygen limitation. nih.govresearchgate.net Recently, A. niger has been engineered to efficiently produce D-xylitol from L-arabinose by deleting genes involved in xylitol degradation, demonstrating its potential as a tailored cell factory for specific polyols. nih.gov

Bacterial Systems (e.g., Escherichia coli, Corynebacterium glutamicum)

Enzymatic Conversion Processes

At the heart of microbial fermentation are the specific enzymatic reactions that transform substrates into desired products. Understanding these enzymes and their cofactor requirements is crucial for designing and optimizing biotechnological production pathways.

The conversion of D-xylose to xylitol in yeasts is a well-defined two-step metabolic pathway.

Xylose Reductase (XR) : This enzyme catalyzes the initial reduction of D-xylose to xylitol. celignis.comnih.gov It is a key enzyme for xylitol accumulation and is dependent on the cofactors NADPH or NADH. celignis.comnih.gov

Xylitol Dehydrogenase (XDH) : This enzyme subsequently oxidizes xylitol to D-xylulose, using NAD+ as a cofactor. celignis.comnih.gov The D-xylulose is then phosphorylated by xylulokinase and enters the pentose (B10789219) phosphate (B84403) pathway. nih.gov

The accumulation of xylitol in many yeasts is often attributed to an imbalance in the cofactor requirements between XR (which can use both NADPH and NADH) and XDH (which strictly requires NAD+). nih.gov Under oxygen-limited conditions, the regeneration of NAD+ is hindered, which in turn inhibits XDH activity and leads to the secretion of xylitol. nih.gov

Xylose Isomerase (XI) is an alternative enzyme found primarily in bacteria that catalyzes the direct conversion of D-xylose to D-xylulose, bypassing the xylitol intermediate. Engineering pathways with this enzyme is another strategy for xylose utilization in microorganisms like S. cerevisiae.

The synthesis of a modified polyol like 3-HMX would necessitate the evolution or discovery of novel enzymes capable of hydroxymethylating the xylitol backbone. This could potentially involve promiscuous activities of existing enzymes or the targeted engineering of enzymes like hydroxylases or methyltransferases to act on xylitol or a precursor.

The efficiency of enzymatic reductions, such as the conversion of xylose to xylitol by xylose reductase, is critically dependent on a continuous supply of reduced cofactors like NADPH and NADH. jmb.or.krnih.gov These cofactors are expensive, making their stoichiometric addition economically unfeasible for large-scale industrial processes. frontiersin.org Therefore, in situ cofactor regeneration is essential. nih.govfrontiersin.org

Several enzymatic systems have been developed for this purpose:

Formate (B1220265) Dehydrogenase (FDH) : This enzyme is widely used to regenerate NADH. It oxidizes formate to carbon dioxide, a reaction that is thermodynamically favorable. jmb.or.krfrontiersin.org Coupling FDH with xylose reductase allows for the continuous recycling of NAD+ to NADH, enabling high conversion rates of xylose to xylitol in in vitro systems. jmb.or.kr

Glucose Dehydrogenase (GDH) : This enzyme is often used for NADPH regeneration. It uses the inexpensive substrate glucose and has a high specific activity. frontiersin.org However, the production of gluconic acid as a byproduct can cause pH changes that may inhibit the primary reaction. frontiersin.org

Phosphite Dehydrogenase (PtxD) : A promising alternative for NADPH regeneration, this enzyme offers high stability and efficiency. frontiersin.org

These regeneration systems are crucial for creating economically viable biocatalytic processes, whether they are cell-free enzymatic conversions or integrated into whole-cell microbial fermentations. nih.gov For the prospective synthesis of 3-HMX, which would likely involve one or more redox steps, an efficient cofactor regeneration cycle would be a prerequisite for a high-yield process.

Role of Specific Enzymes (e.g., Xylose Reductase, Xylitol Dehydrogenase, Xylulokinase, Xylose Isomerase)

Substrate Utilization and Biorefinery Concepts

The economic viability of biotechnologically produced polyols is intrinsically linked to the use of low-cost, renewable, and abundant feedstocks. unison.mx Biorefinery concepts, which aim for the complete utilization of biomass components, are central to this approach. wur.nlbmbf.de Lignocellulosic biomass, a non-food raw material, stands out as a prime candidate for this purpose. wur.nl

Lignocellulosic Biomass Hydrolysates (e.g., Corn Cobs, Sugarcane Bagasse, Rice Husk, Sorghum Straw)

Lignocellulosic materials are rich in cellulose, hemicellulose, and lignin (B12514952). mdpi.com The hemicellulose fraction, in particular, is a valuable source of pentose sugars like xylose, a key precursor for the production of xylitol and potentially 3-HMX. acs.orgresearchgate.netnih.gov Various agricultural residues are being explored for this purpose:

Corn Cobs: A significant byproduct of maize cultivation, corn cobs are rich in hemicellulose. acs.org Hydrolysis of corn cobs yields a solution rich in xylose, which has been successfully fermented to produce xylitol. cabidigitallibrary.orgnih.govusda.gov For instance, studies have shown that the amount of xylitol produced from corn cob hydrolysate can be comparable to that from pure xylose substrates. cabidigitallibrary.org Engineered yeast strains have achieved high xylitol titers from corncob hydrolysates, demonstrating the potential of this feedstock. frontiersin.org

Sugarcane Bagasse: This fibrous residue from sugarcane processing is another abundant source of lignocellulose. uel.brqut.edu.au Acid hydrolysis of sugarcane bagasse releases xylose, which can be subsequently converted to xylitol through fermentation. uel.brresearchgate.net Research has focused on optimizing pretreatment and hydrolysis conditions to maximize sugar recovery and subsequent polyol production. researchgate.netresearchgate.net

Rice Husk: As a major agricultural waste product, rice husk presents an opportunity for valorization. researchgate.netnih.gov It can be hydrolyzed to release fermentable sugars like xylose, which serve as a substrate for xylitol production. researchgate.netomicsonline.org The comprehensive utilization of rice husk, including the production of valuable chemicals from its hydrolysates, is an active area of research. researchgate.netnih.gov

Sorghum Straw: Sorghum is a drought-resistant crop, and its straw is a potential feedstock for biorefineries. icrisat.org Studies have demonstrated the feasibility of producing xylitol from sorghum straw hemicellulosic hydrolysate using yeast fermentation. nih.govresearchgate.net While promising, the fermentative performance can be influenced by the specific composition of the hydrolysate. nih.gov

Table 1: Xylitol Production from Various Lignocellulosic Hydrolysates

| Feedstock | Microorganism | Xylitol Yield (g/g) | Xylitol Productivity (g/L/h) | Reference |

| Corn Cob | Pachysolen tannophilus | Similar to pure xylose | - | cabidigitallibrary.org |

| Corn Cob | Pichia kudriavzevii | Similar to pure xylose | - | cabidigitallibrary.org |

| Corn Cob | Candida tropicalis | 0.34 | - | nih.gov |

| Sorghum Straw | Candida guilliermondii | 0.44 | 0.19 | nih.gov |

| Sugarcane Bagasse | Candida sp. | - | - | frontiersin.org |

| Rice Straw | Candida sp. | - | - | frontiersin.org |

Note: This table presents selected research findings and is not exhaustive. Yields and productivities can vary significantly based on the specific strain, hydrolysis method, and fermentation conditions.

Overcoming Inhibitory Compounds in Hydrolysates (e.g., Furfural (B47365), Hydroxymethylfurfural, Phenolics, Acetic Acid)

A major challenge in using lignocellulosic hydrolysates is the presence of inhibitory compounds generated during the pretreatment and hydrolysis processes. researchgate.netcsbe-scgab.ca These compounds can significantly hinder microbial growth and fermentation efficiency. researchgate.net

Furfural and Hydroxymethylfurfural (HMF): These are degradation products of pentoses (like xylose) and hexoses, respectively, formed under harsh acidic and high-temperature conditions. researchgate.netosti.gov Furfural has been shown to inhibit the growth of xylose-fermenting yeasts. osti.gov Strategies to overcome this inhibition include detoxification of the hydrolysate, developing inhibitor-tolerant microbial strains through adaptation or genetic engineering, and optimizing fermentation conditions. csbe-scgab.cascience.govnih.gov Some microbes can convert furfural and HMF into less toxic alcohols. science.gov

Phenolic Compounds: These are derived from the degradation of lignin during pretreatment. researchgate.netcsbe-scgab.ca Phenolic compounds can be toxic to fermenting microorganisms, and their removal from the hydrolysate is often necessary to achieve high product yields. csbe-scgab.caosti.gov Methods like overliming and adsorption using activated carbon can be employed for detoxification. cabidigitallibrary.org

Acetic Acid: Released from the acetyl groups in hemicellulose, acetic acid can inhibit microbial metabolism, especially at low pH. researchgate.netusm.my The inhibitory effect of acetic acid is often synergistic with other inhibitors. csbe-scgab.ca Developing yeast strains with improved tolerance to acetic acid is a key research focus. asm.orgnih.govresearchgate.net Some microorganisms, like Candida guilliermondii, have shown the ability to metabolize acetic acid, which can be advantageous. nih.gov

Table 2: Common Inhibitory Compounds in Lignocellulosic Hydrolysates and their Effects

| Inhibitor | Source | Effect on Fermentation |

| Furfural | Pentose degradation | Inhibits cell growth and enzyme activity. osti.gov |

| Hydroxymethylfurfural (HMF) | Hexose degradation | Inhibits cell growth and can be converted to other inhibitory compounds. osti.gov |

| Phenolic Compounds | Lignin degradation | Toxic to microorganisms, can inhibit enzyme activity. researchgate.netcsbe-scgab.ca |

| Acetic Acid | Hemicellulose deacetylation | Inhibits microbial metabolism, particularly at low pH. researchgate.netusm.my |

Process Optimization and Scale-Up Considerations

Transitioning from laboratory-scale experiments to industrial production requires careful optimization of the entire process and consideration of scale-up challenges. This includes optimizing fermentation parameters such as pH, temperature, aeration, and nutrient supplementation. cabidigitallibrary.org For instance, in xylitol production using Pachysolen tannophilus and Pichia kudriavzevii, pH and fermentation time were identified as critical parameters. cabidigitallibrary.org

The development of robust and efficient microbial strains through metabolic engineering is crucial for improving yields and productivity. frontiersin.orgnih.gov This can involve overexpressing key enzymes in the polyol synthesis pathway, deleting competing pathways, and enhancing cofactor regeneration. frontiersin.orgplos.org For example, engineered E. coli and Kluyveromyces marxianus have demonstrated significantly enhanced xylitol production from corncob hydrolysates. frontiersin.org

Immobilization of microbial cells is another strategy that can improve process stability and allow for continuous operation and cell reuse. nih.gov Studies have shown that immobilizing Candida tropicalis in calcium alginate beads significantly increased xylitol production from non-detoxified corn cob hydrolysate. nih.gov

Theoretical and Computational Research on 3 Hydroxymethyl Xylitol

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are essential tools for investigating the three-dimensional structure, conformational flexibility, and intermolecular interactions of 3-Hydroxymethyl xylitol (B92547). These studies provide insights that are often difficult to obtain through experimental methods alone.

Conformational analysis of 3-Hydroxymethyl xylitol is crucial for understanding its biological activity, as the molecule's shape dictates its ability to interact with biological targets. Like its parent compound, xylitol, which adopts a non-linear, sickle-like conformation in its crystalline state, this compound is expected to exhibit a variety of low-energy conformations in solution. mdpi.com The additional hydroxymethyl group at the C3 position introduces further rotational freedom and potential for intramolecular hydrogen bonding, which can significantly influence its preferred three-dimensional structure.

Computational methods such as ab initio calculations and Density Functional Theory (DFT) can be employed to determine the relative energies of different conformers. For instance, a study on xylitol derivatives highlighted the importance of substituent positions on the conformational preference. nih.gov In the case of this compound, the orientation of the C3-hydroxymethyl group relative to the pentitol (B7790432) backbone would be a key area of investigation.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of this compound in a solvent environment, typically water. These simulations can predict how the molecule tumbles and flexes over time, and how it interacts with surrounding water molecules through hydrogen bonding. The insights from MD simulations are critical for understanding its solubility and its approach to a biological receptor.

Table 1: Key Aspects of Molecular Modeling and Simulation for this compound

| Research Aspect | Computational Method | Expected Insights |

| Conformational Analysis | Ab initio, DFT | Identification of stable conformers and their relative energies. |

| Dynamic Behavior | Molecular Dynamics (MD) | Understanding of molecular flexibility and solvent interactions. |

| Intermolecular Interactions | Docking, MD | Prediction of binding modes with biological targets. |

Structure-Activity Relationship (SAR) Prediction through Computational Chemistry

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. rsc.orgfrontiersin.org For this compound, which has been investigated for its antidiabetic properties, computational SAR can guide the design of more potent analogs. nih.govacademicjournals.org

Quantitative Structure-Activity Relationship (QSAR) models are a key component of computational SAR. These models use statistical methods to relate physicochemical properties (descriptors) of a molecule to its biological activity. For this compound and its hypothetical derivatives, relevant descriptors would include:

Topological descriptors: Molecular weight, number of hydrogen bond donors/acceptors.

Electronic descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area.

By synthesizing a small library of this compound analogs and testing their biological activity, a QSAR model could be developed. This model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

Pharmacophore modeling is another valuable technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. Based on the known structure of this compound and its active stereoisomers, a pharmacophore model could be generated. nih.gov This model would highlight the key hydrogen bond donors and acceptors and their spatial relationships, providing a blueprint for designing novel compounds with similar or enhanced activity.

Table 2: Computational Approaches for SAR Prediction of this compound

| Approach | Methodology | Application |

| QSAR | Statistical modeling of descriptors vs. activity | Predict activity of new analogs and guide synthesis. |

| Pharmacophore Modeling | 3D arrangement of essential features | Design novel compounds with desired biological interactions. |

| Molecular Docking | Simulating binding to a target protein | Predicting binding affinity and mode of action. |

Theoretical Exploration of Novel Reaction Pathways

Computational chemistry can be instrumental in discovering and optimizing synthetic routes to this compound and its derivatives. Theoretical exploration of reaction pathways can help identify the most energetically favorable routes, predict potential byproducts, and understand reaction mechanisms at a molecular level.

The synthesis of this compound has been achieved through a triple dihydroxylation reaction of nih.govdendralene. nih.govacs.org Computational methods could be used to model the transition states of this reaction, providing insights into the stereoselectivity of the dihydroxylation steps. This understanding could lead to the development of more efficient and selective catalysts.

Furthermore, computational tools can be used to explore entirely new synthetic strategies. frontiersin.org For example, retrosynthetic analysis software can propose novel disconnections of the target molecule, suggesting alternative starting materials and reaction sequences. These computationally proposed routes can then be evaluated for their feasibility and efficiency using quantum chemical calculations to determine reaction energies and activation barriers.